molecular formula C15H11N3O2S3 B11621078 N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B11621078
M. Wt: 361.5 g/mol
InChI Key: FOCOSELBUPMXLP-WQLSENKSSA-N
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Description

N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the condensation of 3-methylthiophene-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-pyridinecarboxylic acid to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography would be essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the thiazolidine ring may produce thiazolidines .

Scientific Research Applications

N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, pyridine carboxamides, and thiophene-containing molecules. Examples include:

Uniqueness

N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H11N3O2S3

Molecular Weight

361.5 g/mol

IUPAC Name

N-[(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C15H11N3O2S3/c1-9-4-7-22-11(9)8-12-14(20)18(15(21)23-12)17-13(19)10-2-5-16-6-3-10/h2-8H,1H3,(H,17,19)/b12-8-

InChI Key

FOCOSELBUPMXLP-WQLSENKSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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